Butin
Overview
Description
Butin is a flavanone, a type of flavonoid, with the chemical formula C15H12O5 and a molar mass of 272.25 g/mol . It is found in the seeds of Vernonia anthelmintica and the wood of Dalbergia odorifera . This compound is known for its antioxidant properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butin can be synthesized through the biotransformation of liquiritigenin using Bacillus megaterium tyrosinase (Bm TYR) as a catalyst . This method involves the hydroxylation of liquiritigenin to produce this compound. The process is efficient and yields a high amount of this compound compared to traditional extraction methods.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as licorice. The biotransformation-guided purification (BGP) process is an economical method that combines enzymatic biotransformation with chromatography to isolate this compound from licorice . This method significantly improves the yield of this compound compared to traditional extraction methods.
Chemical Reactions Analysis
Types of Reactions
Butin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its antioxidant properties, which involve reactions with free radicals.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products Formed
The major products formed from the reactions involving this compound include its dimers and cross-dimers with other flavonoids. For example, this compound can form a this compound 5,5-dimer and a cross-dimer with (S)-butin .
Scientific Research Applications
Butin has a wide range of scientific research applications:
Mechanism of Action
Butin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage . The molecular targets of this compound include various enzymes involved in oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Isookanin: (CAS#1036-49-3)
Flavanomarein: (CAS#577-38-8)
Plathymenin: (CAS#492-12-6)
Eriodictyol: (CAS#552-58-9)
7-O-Methyleriodictyol: (CAS#51857-11-5)
Homoeriodictyol: (CAS#446-71-9)
Viscumneoside III: (CAS#118985-27-6)
Hesperetin: (CAS#520-33-2)
Uniqueness
Butin is unique among flavonoids due to its high antioxidant activity, which is significantly stronger than its precursor, liquiritigenin . This makes this compound particularly valuable in applications requiring potent antioxidant properties.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBPUQUGJNAPAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162721 | |
Record name | 2-(3,4-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21913-99-5 | |
Record name | 2-(3,4-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21913-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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